![molecular formula C23H15NO6S B4163029 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4163029.png)
4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate, also known as NPTB, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. NPTB is a heterocyclic compound that contains a benzyl group, a nitrophenyl group, and a chromene ring.
Scientific Research Applications
4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Mechanism of Action
The mechanism of action of 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects
4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate has antioxidant and anti-inflammatory effects, and can protect against oxidative damage in animal models. However, more research is needed to fully understand the biochemical and physiological effects of 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate and its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds that may have more harmful side effects. However, one limitation of using 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate. One area of interest is its potential as an anticancer agent, and further studies are needed to determine its efficacy and safety in animal models and human trials. Additionally, more research is needed to fully understand the mechanism of action of 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate and its potential as an anti-inflammatory and antioxidant agent. Other future directions for research on 4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate include exploring its potential as a therapeutic agent for other diseases and disorders, and developing new synthesis methods to improve its yield and purity.
properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-oxochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO6S/c25-22(20-13-16-3-1-2-4-21(16)30-23(20)26)29-14-15-5-9-18(10-6-15)31-19-11-7-17(8-12-19)24(27)28/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPPRIANVZGYSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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